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Introduction
Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer

metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the

invasive potential of cancer cells. This assay utilizes a reconstituted basement membrane

matrix, Matrigel, which mimics the natural barrier that cancer cells must degrade to

metastasize. Invasive cells secrete matrix metalloproteinases (MMPs) that break down the

Matrigel, allowing them to migrate through the pores of a transwell insert towards a

chemoattractant.

CTTHWGFTLC is a cyclic peptide that has been identified as a specific inhibitor of Matrix

Metalloproteinase-2 (MMP-2). MMP-2, a type IV collagenase, plays a crucial role in the

degradation of the basement membrane and is frequently overexpressed in aggressive

cancers, correlating with poor prognosis.[1][2] By targeting MMP-2, the CTTHWGFTLC peptide

presents a potential therapeutic strategy to impede cancer cell invasion and metastasis.

These application notes provide a detailed protocol for conducting a Matrigel invasion assay to

evaluate the inhibitory effects of the CTTHWGFTLC peptide on cancer cell invasion.
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Data Presentation
The inhibitory effect of the CTTHWGFTLC peptide on the invasion of MCF-7 breast cancer

cells has been quantified. The following table summarizes the dose-dependent inhibition of

invasion.

Inhibitor
Concentration
(µg/ml)

Cell Line
Invasion Inhibition
Rate (%)

CTTHWGFTLC 100 MCF-7 41.8

CTTHWGFTLC 200 MCF-7 63.9[3]

Experimental Protocols
This protocol is optimized for assessing the anti-invasive properties of the CTTHWGFTLC

peptide using a 24-well transwell system. It is recommended to optimize conditions such as cell

seeding density and incubation time for different cell lines.

Materials and Reagents
Invasive cancer cell line (e.g., MDA-MB-231 or MCF-7 breast cancer cells)

CTTHWGFTLC peptide inhibitor

Corning® Matrigel® Basement Membrane Matrix

24-well Transwell® inserts (8.0 µm pore size)

Cell culture medium (e.g., DMEM or RPMI-1640)

Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Serum-free cell culture medium
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Fixation solution (e.g., 4% paraformaldehyde or methanol)

Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)

Cotton swabs

Sterile pipette tips and tubes

Experimental Workflow
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Matrigel invasion assay workflow with CTTHWGFTLC inhibitor.
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Step-by-Step Protocol
1. Preparation of Matrigel-Coated Inserts:

1.1. Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be

performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization.

1.2. Dilute the Matrigel to the desired concentration (typically 200-300 µg/mL) with ice-cold,

serum-free cell culture medium. 1.3. Carefully add 100 µL of the diluted Matrigel solution to the

center of the upper chamber of each transwell insert. Ensure even coating of the membrane.

1.4. Incubate the coated inserts at 37°C for at least 2-4 hours to allow the Matrigel to solidify

into a gel. 1.5. After solidification, rehydrate the Matrigel by adding 100 µL of warm, serum-free

medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for at least

30 minutes.

2. Cell Preparation and Seeding:

2.1. Culture the chosen cancer cell line to ~80% confluency. 2.2. The day before the assay,

replace the culture medium with serum-free medium and incubate overnight to starve the cells.

2.3. On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and

resuspend them in serum-free medium. 2.4. Count the cells using a hemocytometer and adjust

the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free medium. 2.5. Prepare cell

suspensions containing different concentrations of the CTTHWGFTLC inhibitor (e.g., 0 µM, 100

µg/ml, 200 µg/ml). A vehicle control (the solvent used to dissolve the peptide) should be

included. 2.6. Carefully remove the rehydration medium from the upper and lower chambers of

the prepared inserts. 2.7. In the lower chamber of the 24-well plate, add 600 µL of complete

medium containing a chemoattractant, such as 10% FBS. 2.8. Add 200 µL of the cell

suspension (with or without the inhibitor) to the upper chamber of the Matrigel-coated inserts.

3. Incubation and Analysis:

3.1. Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time

should be optimized based on the invasiveness of the cell line. 3.2. After incubation, carefully

remove the inserts from the plate. 3.3. Using a cotton swab, gently remove the non-invaded

cells and the Matrigel from the upper surface of the insert membrane. 3.4. Fix the invaded cells

on the bottom of the membrane by immersing the inserts in a fixation solution (e.g., 4%

paraformaldehyde or cold methanol) for 10-20 minutes. 3.5. Wash the inserts gently with PBS.
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3.6. Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal

Violet) for 15-20 minutes. 3.7. Gently wash the inserts with water to remove excess stain and

allow them to air dry. 3.8. Image the stained cells on the underside of the membrane using a

light microscope. 3.9. Quantify the number of invaded cells by counting the cells in several

random fields of view and calculating the average. Alternatively, the dye can be eluted and the

absorbance measured using a plate reader.

Signaling Pathway
The invasive capacity of cancer cells is regulated by complex signaling pathways that control

the expression and activity of MMPs. MMP-2 plays a pivotal role in degrading the type IV

collagen of the basement membrane, a critical step in invasion.[2] The activation of MMP-2 is

often initiated by signals from the tumor microenvironment, involving integrin-mediated cell-

matrix interactions. This can trigger downstream signaling cascades, including the FAK/PI-

3K/ERK pathway, leading to the activation of transcription factors like NF-κB, which in turn

upregulate the expression and activation of MMP-2.[4] The CTTHWGFTLC peptide directly

inhibits the enzymatic activity of MMP-2, thereby blocking the degradation of the ECM.
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MMP-2 signaling pathway in cancer cell invasion and its inhibition by CTTHWGFTLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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